3-(2-Cyclopropylphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Cyclopropylphenyl)azetidine, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient processes such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions and improve yields.
Catalytic Processes: Utilizing catalysts like copper or nickel to facilitate cross-coupling reactions and other transformations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
3-(2-Cyclopropylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological targets .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability characteristics.
Uniqueness
3-(2-Cyclopropylphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other nitrogen-containing heterocycles .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(2-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-12(10-7-13-8-10)11(3-1)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI Key |
BAGDRSZRMOYYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2C3CNC3 |
Origin of Product |
United States |
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